(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid
Overview
Description
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a piperazine ring, and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The This compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The ADME properties of This compound It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign , which could potentially impact its bioavailability.
Result of Action
The result of the action of This compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the creation of complex molecular structures .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant , can affect the compound’s action.
Biochemical Analysis
Biochemical Properties
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making it a valuable tool in studying protease function and developing protease inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the proteasome. By inhibiting proteasome activity, it can lead to the accumulation of ubiquitinated proteins, thereby affecting gene expression and cellular metabolism. This can result in altered cell cycle progression and apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of proteasome activity. The boronic acid moiety forms a covalent bond with the active site threonine residue of the proteasome, leading to the inhibition of its proteolytic activity. This interaction prevents the degradation of ubiquitinated proteins, thereby affecting various cellular processes such as cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of proteasome activity, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits proteasome activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteasome inhibition. The compound interacts with enzymes such as cytochrome P450, which can lead to its metabolism and subsequent clearance from the body. This interaction can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. This distribution is crucial for its inhibitory activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on the proteasome. The compound may also localize to other organelles, such as the endoplasmic reticulum, depending on its interactions with specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents at moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of recyclable catalysts and environmentally benign solvents is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic ester: A related compound with an ester group instead of the boronic acid group.
Uniqueness
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its ability to form reversible covalent bonds with enzymes makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
[4-chloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClN2O4/c15-12-2-1-10(14(20)21)9-11(12)13(19)17-5-3-16(4-6-17)7-8-18/h1-2,9,18,20-21H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRJIXSZZKZAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CCO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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